methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate
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Description
Methyl 2-(1-(2-(furan-2-yl)-2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamido)-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C19H20N4O7 and its molecular weight is 416.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
It’s worth noting that compounds with similar structures have been shown to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a variety of biological activities, suggesting that the compound could have multiple effects at the molecular and cellular levels .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other molecules .
Properties
IUPAC Name |
methyl 2-[[1-[2-(furan-2-yl)-2-hydroxyethyl]triazole-4-carbonyl]amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O7/c1-27-16-7-11(19(26)29-3)12(8-17(16)28-2)20-18(25)13-9-23(22-21-13)10-14(24)15-5-4-6-30-15/h4-9,14,24H,10H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEGVOGDYWLPEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CO3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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